Cas no 2466-42-4 ([7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline)
[7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline Chemical and Physical Properties
Names and Identifiers
-
- [7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline
- (+)-Neolitsine
- Neolitsine
- 5H-Bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline,6,7,7a,8-tetrahydro-7-methyl-, (7aS)-
- 5H-Bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline,6,7,7a,8-tetrahydro-7-methyl-, (S)-
- 6aa-Aporphine, 1,2:9,10-bis(methylenedioxy)- (8CI)
- Neolitsin
- [ "" ]
- CS-0023566
- D9Q6569M3R
- 5H-Bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline, 6,7,7a,8-tetrahydro-7-methyl-, (7aS)-
- HY-N3202
- 5H-Bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline, 6,7,7a,8-tetrahydro-7-methyl-, (S)-
- Neolitsine, (+)-
- (7aS)-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline
- CHEMBL404684
- 6aalpha-Aporphine, 1,2:9,10-bis(methylenedioxy)-
- FS-9473
- 2466-42-4
- DTXSID501317401
- (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene
- (12S)-13-methyl-5, 7, 19, 21-tetraoxa-13-azahexacyclo[10.10.1.02, 10.04, 8.016, 23.018, 22]tricosa-1(23), 2, 4(8), 9, 16, 18(22)-hexaene
- AKOS032948923
- (S)-Neolitsine
- CHEBI:174350
- 13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene
- (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0^{2,10.0^{4,8.0^{16,23.0^{18,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene
- (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0(2),(1)?.0?,?.0(1)?,(2)(3).0(1)?,(2)(2)]tricosa-1(22),2,4(8),9,16(23),17-hexaene
-
- Inchi: 1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1
- InChI Key: GKEOKAJRKHTDOS-ZDUSSCGKSA-N
- SMILES: O1COC2=CC3CCN(C)[C@H]4CC5C=C6C(=CC=5C(=C12)C4=3)OCO6
Computed Properties
- Exact Mass: 323.11600
- Monoisotopic Mass: 323.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 40.2Ų
Experimental Properties
- Color/Form: Powder
- PSA: 40.16000
- LogP: 2.83400
[7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
[7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23610-5mg |
Neolitsine |
2466-42-4 | 5mg |
¥5120.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4639-1 mg |
Neolitsine |
2466-42-4 | 1mg |
¥2595.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4639-5mg |
Neolitsine |
2466-42-4 | 5mg |
¥ 17800 | 2024-07-19 | ||
| TargetMol Chemicals | TN4639-5 mg |
Neolitsine |
2466-42-4 | 98% | 5mg |
¥ 3,560 | 2023-07-10 | |
| TargetMol Chemicals | TN4639-1 mL * 10 mM (in DMSO) |
Neolitsine |
2466-42-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| TargetMol Chemicals | TN4639-1 ml * 10 mm |
Neolitsine |
2466-42-4 | 1 ml * 10 mm |
¥ 21350 | 2024-07-19 | ||
| A2B Chem LLC | AB25492-5mg |
Neolitsine |
2466-42-4 | 97.0% | 5mg |
$635.00 | 2024-04-20 |
[7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on [7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline
Comprehensive Analysis of [7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline (CAS No. 2466-42-4)
The compound [7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline, with the CAS No. 2466-42-4, is a structurally complex and biologically significant molecule. Its unique benzodioxoloquinoline framework has garnered attention in pharmaceutical and biochemical research due to its potential applications in drug development and neuroscience. This article delves into its properties, synthesis, and relevance in contemporary scientific discussions, addressing common queries such as "What is the role of benzodioxoloquinoline derivatives in medicine?" and "How is CAS 2466-42-4 synthesized?"
Chemically, [7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline belongs to the class of tetrahydroquinoline derivatives, characterized by fused benzodioxole rings. This structural motif is often associated with bioactivity, particularly in modulating neurotransmitter systems. Researchers have explored its enantiomeric purity ([7S,(+)] configuration) for chiral specificity in binding assays, a topic frequently searched as "enantioselective synthesis of benzodioxoloquinolines." The compound's methyl substitution at the 7-position further enhances its stability and pharmacokinetic profile.
In the context of current trends, the demand for sustainable synthesis methods has led to innovations in producing CAS 2466-42-4. Green chemistry approaches, such as catalytic asymmetric hydrogenation, align with searches like "eco-friendly synthesis of heterocyclic compounds." Additionally, the rise of AI-driven drug discovery has spotlighted such molecules for virtual screening, addressing queries like "machine learning in quinoline derivative optimization."
The pharmacological potential of [7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline is underscored by its interaction with G-protein-coupled receptors (GPCRs), a hot topic in neuroscience. Users often search for "GPCR modulation by benzodioxoloquinolines" or "CAS 2466-42-4 biological targets." Preliminary studies suggest its utility in designing central nervous system (CNS) therapeutics, though further clinical validation is needed.
From an analytical perspective, advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for characterizing CAS 2466-42-4. These methods address common questions such as "How to confirm the purity of benzodioxoloquinoline derivatives?" and "NMR spectral data for tetrahydroquinolines." The compound's UV-Vis absorption properties also make it a candidate for photophysical studies, linking to searches on "fluorescent quinoline analogs."
In summary, [7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline (CAS No. 2466-42-4) represents a versatile scaffold with interdisciplinary relevance. Its synthesis, structural elucidation, and bioactivity continue to inspire research, answering pressing questions in medicinal chemistry and material science. As interest grows in precision medicine and synthetic biology, this compound remains a focal point for innovation.
2466-42-4 ([7S,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1,3]benzodioxolo[6,5,4-de:5',6'-g]quinoline) Related Products
- 475-83-2(Nuciferine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 1862-41-5(5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-)
- 475-67-2(Isocorydine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 522-97-4(Tetrahydroberberine)
- 5096-57-1((S)-(-)-Canadine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)